Spinetoram L

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

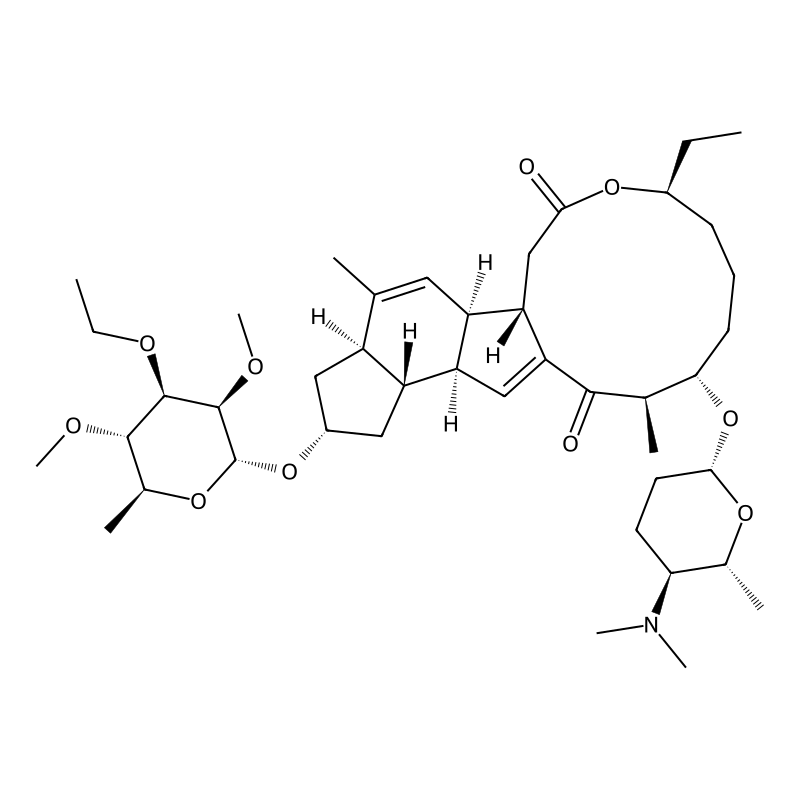

Spinetoram is a macrocyclic lactone insecticide primarily composed of two active components: XDE-175-J and XDE-175-L. The latter contains an additional methyl group at carbon 4 on its central ring compared to XDE-175-J. The typical ratio of these components in commercial formulations is approximately 3:1 (XDE-175-J to XDE-175-L) . Spinetoram acts by persistently activating nicotinic acetylcholine receptors in insects, leading to paralysis and death .

Insecticidal Activity:

Spinetoram L, along with its major component Spinetoram J, forms the commercial insecticide Spinetoram. This biopesticide, derived from the soil bacterium Saccharopolyspora spinosa, exhibits a broad spectrum of insecticidal activity against various insect pests []. Research highlights its effectiveness against lepidopteran larvae (caterpillars), thrips, dipteran larvae (flies), sawfly larvae, specific beetles, and psyllids [].

Mode of Action:

Spinetoram L acts as a nicotinic acetylcholine receptor (nAChR) agonist, disrupting the nervous system function of insects []. By mimicking the natural neurotransmitter acetylcholine, it overstimulates the nAChRs, leading to paralysis and ultimately death of the insect [].

Potential for Development of New Analogues:

Studies have explored the semi-synthesis of Spinetoram L analogues by replacing specific components of its structure []. These analogues show potential insecticidal activity against various pests beyond the target range of Spinetoram, including leafroller thrips, leafminer flies, and whiteflies []. Additionally, these analogues might possess other biological activities, such as antibiotic, antifungal, anticancer, antiparasitic, and immunosuppressive properties, warranting further investigation [].

Environmental Considerations:

Spinetoram L is generally considered to be relatively safe for the environment and beneficial insects compared to conventional insecticides []. However, research suggests that higher concentrations can be detrimental to non-target organisms, including bumblebees, highlighting the importance of responsible use and studying sublethal effects [].

The chemical structure of Spinetoram allows it to undergo various reactions typical of macrocyclic lactones. These include:

- N-demethylation: This reaction occurs primarily in ruminants and hens, resulting in metabolites such as N-demethyl-175-J and N-formyl-175-J.

- Dealkylation: Involves the removal of alkyl groups from the sugar moieties, producing O-deethyl and O-demethyl metabolites .

These metabolic pathways are crucial for understanding the compound's fate in biological systems.

Spinetoram exhibits potent insecticidal activity against various pests, particularly Lepidoptera larvae. Studies have shown that it is effective against resistant strains of pests like Helicoverpa armigera, demonstrating a negative cross-resistance with other insecticidal proteins such as Cry1Ac . The compound disrupts normal neuronal function by activating nicotinic acetylcholine receptors while inhibiting gamma-aminobutyric acid-gated chloride channels, leading to insect paralysis .

The synthesis of Spinetoram involves fermentation processes using Saccharopolyspora spinosa, followed by chemical modifications to enhance its efficacy. The fermentation yields various spinosyns, which are then selectively modified to produce XDE-175-J and XDE-175-L. This semi-synthetic approach allows for the retention of beneficial properties while enhancing insecticidal activity .

Spinetoram is primarily used as an insecticide in agricultural settings. Its applications include:

- Crop Protection: Effective against a range of pests on crops such as cotton, vegetables, and fruits.

- Integrated Pest Management: Used in conjunction with other pest control strategies to minimize resistance development .

Due to its specific mode of action, Spinetoram is particularly valuable in managing pest populations that have developed resistance to other insecticides.

Research has indicated that Spinetoram interacts with various biological systems. For instance:

- Toxicity Studies: Demonstrated significant mortality rates in larvae exposed to Spinetoram at varying concentrations.

- Metabolic Studies: Showed that Spinetoram is rapidly absorbed and extensively distributed in tissues, with excretion primarily through feces .

These studies highlight the compound's effectiveness and potential environmental impacts.

Spinetoram shares structural similarities with other compounds in the spinosyn class but exhibits unique properties due to its specific modifications. Here are some similar compounds:

| Compound | Structure Similarity | Unique Features |

|---|---|---|

| Spinosad | Macrocyclic lactone | Composed mainly of spinosyn A and D |

| Abamectin | Macrocyclic lactone | Derived from Streptomyces avermitilis |

| Ivermectin | Macrocyclic lactone | Broad-spectrum antiparasitic activity |

Uniqueness of Spinetoram:

Actinomycete Fermentation Processes

Spinetoram L originates from the actinomycete bacterium Saccharopolyspora spinosa, which produces spinosyns as secondary metabolites during fermentation [1] [2]. The fermentation process occurs in aerated bioreactors under controlled conditions, utilizing a nutrient-rich medium containing carbon sources (e.g., glucose), nitrogen (e.g., soybean meal), and trace minerals. S. spinosa synthesizes spinosyn L as part of a complex mixture of macrocyclic lactones, with the compound forming a minor constituent relative to spinosyn J [1] [5]. Post-fermentation, the broth undergoes filtration and extraction using organic solvents such as methanol or acetone to isolate the crude spinosyn mixture [5].

Biosynthetic Gene Clusters in Saccharopolyspora spinosa

The biosynthesis of spinosyn L is governed by a 74 kb gene cluster in S. spinosa, which encodes enzymes responsible for polyketide backbone assembly, macrolactone modification, and deoxysugar attachment [2] [3]. Key components include:

- Polyketide synthase (PKS) genes: Five large PKS genes (spnA–spnE) assemble the 21-carbon aglycone backbone through iterative condensation of malonyl-CoA and methylmalonyl-CoA units [2].

- Macrolactone oxidases: The spnJ gene encodes a flavin-dependent oxidase that catalyzes the oxidation of the 15-hydroxyl group on the macrolactone, a prerequisite for subsequent cyclization [3].

- Sugar biosynthesis and attachment: Genes such as spnG (rhamnose methyltransferase) and spnH (forosamine aminotransferase) direct the synthesis and attachment of 2,3,4-tri-O-methylrhamnose and d-forosamine sugars to the C9 and C17 hydroxyl groups, respectively [2].

The structural distinction between spinosyn L and spinosyn J arises from minor variations in the rhamnose substitution pattern, dictated by the substrate specificity of glycosyltransferases [2] [4].

Semi-Synthetic Pathways and Modifications

Selective Reduction Techniques

Spinetoram L is derived from spinosyn L through selective hydrogenation of the 5,6-double bond in the macrolide core. This step employs palladium-on-carbon (Pd/C) catalysts under hydrogen gas at ambient pressure, achieving >95% conversion efficiency [6]. The reduction enhances photostability while retaining insecticidal activity by preventing UV-induced degradation of the conjugated diene system [4] [6].

O-Ethylation and Molecular Modifications

A critical semi-synthetic modification involves O-ethylation of the 3′-hydroxyl group on the rhamnose moiety. This is achieved using 3-O-ethyl-2,4-di-O-methylrhamnose as a glycosyl donor in a regioselective reaction catalyzed by glycosyltransferases or chemical promoters (e.g., silver triflate) [4] [6]. The ethyl group confers resistance to enzymatic degradation in target pests, extending the compound’s residual activity [1] [5].

Selective Hydrolysis Approaches

Post-glycosylation, protecting groups on the aglycone (e.g., silyl ethers) are removed via acid-catalyzed hydrolysis. For example, tetrabutylammonium fluoride (TBAF) selectively cleaves tert-butyldimethylsilyl (TBDMS) groups at the C9 and C17 positions without affecting the O-ethyl or methyl groups on the sugars [4] [6]. This step ensures high yields (>85%) of spinetoram L with minimal byproducts [4].

Industrial Scale Production Methods

Industrial production of spinetoram L integrates large-scale fermentation with semi-synthetic chemistry:

- Fermentation scale-up: 50,000-L bioreactors operate at 28°C with a 7–10 day fermentation cycle, yielding ~2 g/L of spinosyn L [1] [5].

- Downstream processing: Centrifugation and solvent extraction isolate spinosyn L, followed by chromatographic purification to >90% purity [5].

- Chemical modification: Batch reactors sequentially perform hydrogenation, O-ethylation, and hydrolysis, with process analytical technology (PAT) monitoring reaction endpoints [4] [6].

- Formulation: The final product is blended with spinetoram J (70:30 to 90:10 ratio) and processed into water-dispersible granules [1] [5].